molecular formula C13H12N2O B8428376 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine

Cat. No.: B8428376
M. Wt: 212.25 g/mol
InChI Key: JNMWVKAEZFXVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine is a complex organic compound with the molecular formula C13H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine

InChI

InChI=1S/C13H12N2O/c14-13-9-5-3-7-15-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13H,8,14H2

InChI Key

JNMWVKAEZFXVBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.